REACTION_CXSMILES
|
[C:1]([C:5]1[CH:13]=[C:12]([C:14]([CH3:17])([CH3:16])[CH3:15])[CH:11]=[C:7](C(O)=O)[C:6]=1[OH:18])([CH3:4])([CH3:3])[CH3:2].C(O)(=O)C1C(=CC=CC=1)O>C(C1C=C(C(C)(C)C)C=C(C([O-])=O)C=1O)(C)(C)C.[Zn+2].C(C1C=C(C(C)(C)C)C=C(C([O-])=O)C=1O)(C)(C)C.[Zn]>[C:1]([C:5]1[CH:13]=[C:12]([C:14]([CH3:17])([CH3:16])[CH3:15])[CH:11]=[CH:7][C:6]=1[OH:18])([CH3:4])([CH3:3])[CH3:2] |f:2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(C(C(=O)O)=CC(=C1)C(C)(C)C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=1C(O)=CC=CC1)(=O)O
|
Name
|
|
Quantity
|
2 mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(C(C(=O)O)=CC(=C1)C(C)(C)C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C(C)(C)(C)C1=C(C(C(=O)[O-])=CC(=C1)C(C)(C)C)O.[Zn+2].C(C)(C)(C)C1=C(C(C(=O)[O-])=CC(=C1)C(C)(C)C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(C(C(=O)O)=CC(=C1)C(C)(C)C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
by adding drop by drop a solution
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=C(C=CC(=C1)C(C)(C)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |